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Efficacy Benchmarks & Dosing

The table below summarizes the primary efficacy outcomes and dosing for deuruxelitinib from phase 3

clinical trials, which can serve as a baseline for evaluating experimental results.

Parameter Efficacy Data (24 Weeks) Notes & Context

Approved Dose 8 mg twice daily (BID) [1] A 12 mg BID dose was also tested
but is not the approved regimen [2].

Key Efficacy Proportion of patients achieving SALT Primary endpoint in pivotal trials.
Measure score <20 (£20% scalp hair loss) [3].
SALT <20 Rate ~31% of patients [3]. Compared to a significantly lower

rate in placebo groups [1].

SALT 75 (275% Risk Ratio vs. Placebo: 93.66 [95% CI:  Indicates a high likelihood of
improvement) 23.42, 374.65] [2]. significant hair regrowth.

SALT 90 (=290% Risk Ratio vs. Placebo: 65.26 [95% CI:  Indicates a high likelihood of near-
improvement) 16.28, 261.58] [2]. complete hair regrowth.
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Parameter Efficacy Data (24 Weeks)

Onset of Action Significant regrowth observed as early
as Week 8 (SALT 20) [4].

Patient-Reported Significant improvement in Hair
Outcomes Satisfaction PRO (SPRO) [2].

Notes & Context

Some patients achieved 80% scalp
coverage in 8 weeks [4].

Measures patient satisfaction with
hair regrowth.

Safety Profile & Non-Responder Analysis

Understanding the common adverse events (AEs) and potential reasons for treatment failure is crucial for

trial design and patient management.

Category Details

Management & Notes

Common AEs Headache (12.4%), Acne (10%),
Nasopharyngitis (8.1%), Increased
blood creatine phosphokinase (CPK)
(5.3%) [1].

Pharmacogenomics CYP2C9 genotyping required prior to
initiation [4] [1].

Generally manageable; acne was more
significant at the 12 mg dose [2].

Poor metabolizers are not
recommended for treatment.
Intermediate metabolizers require
dose adjustments and monitoring [5].

| Reasons for Non-Response| 1. Pharmacogenetic Profile: Poor CYP2C9 metabolism. 2. Disease Severity

& Chronicity: Patients with long disease duration (>10 years) or very high baseline SALT scores may

respond less robustly. 3. Concurrent Autoimmunity: Presence of other autoimmune comorbidities may be

associated with treatment resistance [5]. | | | Defining Non-Response | Lack of clinically meaningful hair

growth after at least 6 months of therapy [5]. | SALT score improvement of less than 50% from baseline can

be a useful quantitative metric. |

Proposed Experimental Protocols for Investigation
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For research into non-responder mechanisms and efficacy optimization, consider the following experimental

approaches.

In Vitro Metabolic and Signaling Profiling

¢ Objective: To determine if metabolic insufficiency or alternative signaling pathways contribute to non-
response.
e Methodology:
o Use human hepatocyte cell models genotyped for CYP2C9 (extensive, intermediate, and poor
metabolizers).
o Treat cells with deuruxolitinib and measure metabolite generation (via LC-MS) over time to
establish metabolic rates.
o In parallel, use peripheral blood mononuclear cells (PBMCs) from donors or T-cell lines.
Stimulate with IFN-y and IL-15, then treat with deuruxolitinib and its metabolites. Analyze p-
STAT levels via Western blot to compare pathway inhibition potency between the parent drug
and its metabolites.

Clinical Trial Design for Dose Optimization

¢ Objective: To evaluate the efficacy of dose escalation in initial non-responders.
e Methodology:
o Design: Adopt a re-randomization trial design, similar to a recent ritlecitinib study [6].
o Protocol:
= Enroll patients with severe AA (=50% scalp hair loss).
= All patients receive deuruxolitinib 8 mg BID for 24 weeks.
= At Week 24, assess SALT score.
= Non-Responders (SALT score >20): Re-randomize to either continue 8 mg BID or
escalate to 12 mg BID for an additional 24 weeks.
= Responders (SALT score <20): Continue on 8 mg BID.
o Endpoint: Compare the proportion of patients achieving SALT <20 at Week 48 between the
escalated and non-escalated non-responder groups.

The following diagram illustrates the signaling pathway targeted by deuruxelitinib and the logical workflow

for managing non-responders in a clinical trial context.
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Deuruxolitinib JAK-STAT Signaling Pathway
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Non-Responder Management Protocol

[Patient with Severe AA

(=50% Scalp Hair Loss)

Week 0: Initiate Standard Dose
(8 mg BID)

Week 24: Assess SALT Score

SALT < 20?
(Responder)

SALT > 20? Continue Standard Dose
(Non-Responder) (8 mg BID)

Investigate Causes:
- CYP2C9 Status
- Concomitant Autoimmunity
- Disease Duration

Consider Dose Escalation
(12 mg BID) in Trial Setting
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Key Considerations for Researchers

¢ Long-Term Efficacy: Open-label extension studies indicate that responses to deuruxolitinib are
durable and some patients can gain additional efficacy over time with continued treatment [7].

e Comparative Efficacy: A 2025 network meta-analysis suggested that deuruxolitinib 8 mg BID may
have superior short-term efficacy compared to other approved JAK inhibitors like baricitinib and
ritlecitinib, though confirmatory head-to-head trials are needed [8].

¢ Defining Response in Trials: Consistent use of SALT score thresholds (e.g., SALT <20 or SALT
75) is critical for defining and comparing response rates across studies [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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